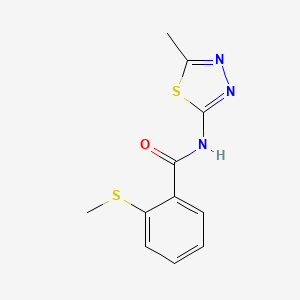![molecular formula C15H13N3O B5375670 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5375670.png)
1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of interesting properties that make it useful for a range of applications.
Mecanismo De Acción
The mechanism of action of 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is complex and not fully understood. However, it is believed that this compound may interact with a range of biological pathways and processes, including the regulation of gene expression, the modulation of cellular signaling pathways, and the regulation of protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone are still being studied. However, preliminary research has suggested that this compound may have a range of interesting effects on cellular function, including the modulation of cell growth and differentiation, the regulation of apoptosis, and the modulation of immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone in laboratory experiments is its high level of specificity. This compound has been shown to interact with specific biological pathways and processes, making it a useful tool for studying the mechanisms of action of various biological processes. However, one limitation of using this compound is its complexity, which can make it difficult to work with in certain laboratory settings.
Direcciones Futuras
There are a number of exciting future directions for research involving 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone. Some potential areas of focus include:
1. Further studies to elucidate the mechanisms of action of this compound and its effects on cellular function.
2. The development of new synthetic methods for producing this compound in larger quantities.
3. The exploration of potential therapeutic applications for this compound, such as in the treatment of cancer or other diseases.
4. The development of new laboratory techniques and tools for working with this compound and studying its effects on biological systems.
Métodos De Síntesis
The synthesis of 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a complex process that requires a high level of expertise in organic chemistry. The most common method for synthesizing this compound involves the use of a series of chemical reactions that are carefully controlled to produce the desired product.
Aplicaciones Científicas De Investigación
1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone has been studied for its potential use in a range of scientific research applications. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various biological processes.
Propiedades
IUPAC Name |
1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-13(11(2)19)8-16-15-14(9-17-18(10)15)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILLIEMYRQWVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375589.png)
![3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5375610.png)
![N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5375617.png)
![3-({2-chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5375623.png)
![1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5375631.png)
![2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375635.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5375640.png)
![1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)prolinamide](/img/structure/B5375648.png)
![1-{[4-(dimethylamino)-2-pyridin-2-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5375654.png)
![4-(3,4-dihydro-2(1H)-isoquinolinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5375655.png)

![6-bromo-3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375663.png)
![methyl 1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5375675.png)
![4-{[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5375687.png)